2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-7-8-12(11(2)9-10)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDGDPRBNYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Amidation: The final step involves the formation of the benzamide group by reacting the brominated oxadiazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
- Steric Effects: The 2,4-dimethylphenyl group introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations, as observed in X-ray studies of related 2-arylbenzotriazoles ().
Infrared (IR) Spectroscopy:
- The carbonyl (C=O) stretch in benzamide analogs typically appears near 1668–1680 cm⁻¹ (). For example, 4-chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-benzamide shows a C=O peak at 1668 cm⁻¹, while oxadiazole C-O-C vibrations occur near 1242 cm⁻¹ . The target compound’s IR spectrum would likely exhibit similar features, with minor shifts due to bromine’s inductive effect.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Aromatic protons in 2,4-dimethylphenyl-substituted oxadiazoles resonate between δ 7.2–7.8 ppm (). For instance, N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide exhibits methylene signals at δ 24.31–27.02 ppm in ¹³C NMR .
- 13C NMR : The oxadiazole carbons are typically observed at δ 165–175 ppm (C=O) and δ 105–125 ppm (aromatic carbons) ().
Key Differentiators of the Target Compound
Bromine vs. Halogen Alternatives : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in target binding compared to smaller halogens (F, Cl).
Synthetic Accessibility : Brominated benzamides are synthetically accessible via standard coupling reactions (e.g., using 2-bromobenzoyl chloride), as evidenced by analogs in and .
Biological Activity
Introduction
2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound belonging to the oxadiazole class. Its unique chemical structure, featuring a bromine atom, a benzamide group, and an oxadiazole ring substituted with a dimethylphenyl group, contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
- Chemical Formula : C15H14BrN3O
- Molecular Weight : Approximately 364.21 g/mol
- Structural Features :
- Oxadiazole ring
- Brominated benzamide moiety
- Dimethylphenyl substitution
The presence of these functional groups is critical for the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Key Findings:
- The compound demonstrated IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines.
- It acts as a potent inducer of apoptosis in cancer cells, as evidenced by flow cytometry assays which showed increased levels of caspase-3 cleavage and p53 activation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It binds to various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- DNA Interaction : Potential interference with DNA replication processes has been suggested .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-bromo-N-(3,4-dimethylphenyl)benzamide | Lacks oxadiazole ring | Different anticancer activity |
| 4-bromo-N-(2,5-dimethylphenyl)benzamide | Different substitution pattern | Variability in reactivity |
| N-(3,4-dimethylphenyl)-2-bromobenzamide | Bromine positioned differently | Distinct chemical behavior |
The unique combination of the oxadiazole ring and brominated benzamide moiety in this compound enhances its biological activity compared to these similar compounds.
Study on Cytotoxicity
In a controlled study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound exhibited higher potency than standard chemotherapeutics like doxorubicin. The study reported:
- IC50 Values : Ranged from 0.65 µM to 2.41 µM against MCF-7 cells.
- Mechanism Insights : The compound's mechanism involved apoptosis induction via modulation of apoptotic pathways .
In Vivo Studies
In vivo studies are necessary to further elucidate the therapeutic potential of this compound. Preliminary results suggest favorable pharmacokinetics and bioavailability profiles that warrant further investigation.
Q & A
Q. Table 1. Comparative Reactivity of Key Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| Bromine | Nucleophilic substitution | Piperidine/DMF, 80°C | 70 | [14] |
| Oxadiazole | Oxidation | HO/AcOH, 60°C | 85 | [3] |
| Benzamide | Hydrolysis | 6M HCl, reflux | 90 | [4] |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | Target Organism | IC (µM) | Ref. |
|---|---|---|---|
| 2-Bromo, 4-dimethylphenyl | Candida albicans | 0.8 | [9] |
| 4-Chloro, 2-methylphenyl | HeLa cells | 12.5 | [6] |
| Unsubstituted | E. coli | >100 | [15] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
